molecular formula C10H20N2S B216331 1-Cyclopentyl-3-(2-methylpropyl)thiourea

1-Cyclopentyl-3-(2-methylpropyl)thiourea

Cat. No.: B216331
M. Wt: 200.35 g/mol
InChI Key: CRDCBHZOGAUJGC-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(2-methylpropyl)thiourea is a substituted thiourea derivative characterized by a cyclopentyl group attached to one nitrogen atom and a 2-methylpropyl (isobutyl) group on the other nitrogen of the thiourea core (SC(NR₁)(NR₂)). Thioureas are organosulfur compounds where sulfur replaces the oxygen atom found in urea, leading to distinct electronic and steric properties. The cyclopentyl group introduces conformational rigidity, while the branched 2-methylpropyl substituent contributes to hydrophobicity.

Properties

Molecular Formula

C10H20N2S

Molecular Weight

200.35 g/mol

IUPAC Name

1-cyclopentyl-3-(2-methylpropyl)thiourea

InChI

InChI=1S/C10H20N2S/c1-8(2)7-11-10(13)12-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H2,11,12,13)

InChI Key

CRDCBHZOGAUJGC-UHFFFAOYSA-N

SMILES

CC(C)CNC(=S)NC1CCCC1

Canonical SMILES

CC(C)CNC(=S)NC1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Thiourea vs. Urea Analogues

Replacing oxygen (urea) with sulfur (thiourea) significantly alters reactivity and biological activity. For example:

  • Phenyl-substituted analogues : A urea analogue with a phenyl group (13b) exhibited 76.3% activity, whereas its thiourea counterpart (14e) showed 49.7% activity . This disparity may arise from sulfur’s larger atomic radius and lower electronegativity, affecting hydrogen bonding and electronic interactions with targets.
  • p-Tolyl and p-methoxyphenyl derivatives : Both urea (13d: 20.1%, 13j: 12.6%) and thiourea (14f: 19.2%, 14g: 13.3%) analogues with these substituents displayed low activity, suggesting steric hindrance or reduced electronic compatibility with receptors .

Substituent Effects

  • Amino acid moieties: Thiourea derivatives with amino acid groups (e.g., M1 and M2) demonstrated enhanced anti-amoebic activity compared to unmodified thiourea, likely due to improved hydrophilicity and receptor selectivity .
  • Alkyl vs. aryl groups : The cyclopentyl group in 1-Cyclopentyl-3-(2-methylpropyl)thiourea may confer better metabolic stability compared to phenyl-substituted thioureas, which are prone to oxidative metabolism .

Anti-Amoebic Activity

  • Amino acid-modified thioureas (M1/M2) showed higher efficacy against Acanthamoeba than chlorhexidine, attributed to their interaction with membrane transport proteins .
  • Hydrophobic substituents like 2-methylpropyl may enhance membrane penetration, but excessive hydrophobicity could reduce solubility, as seen in analogues with bulky aryl groups .

Metabolic and Toxicological Profiles

  • Metabolism : N-(5-chloro-2-methylphenyl)-N’-(2-methylpropyl)thiourea undergoes species-dependent metabolism, forming glutathione adducts that influence toxicity .
  • Hepatotoxicity : Structural analogs like sudoxicam highlight the risk of reactive metabolite formation, suggesting that the cyclopentyl group in this compound might mitigate such issues by reducing metabolic activation .

Physicochemical Properties

Solubility and Stability

  • Thioureas generally exhibit lower solubility in polar solvents compared to ureas due to sulfur’s reduced hydrogen-bonding capacity .
  • Coordination with metal ions (e.g., in electroplating) disrupts thiourea’s centrosymmetric structure, enabling nonlinear optical applications .

Crystallographic Data

  • 1-Benzoyl-3,3-bis(2-methylpropyl)thiourea (C₁₆H₂₄N₂OS) crystallizes in a triclinic system with N–H···S hydrogen bonds influencing packing stability .
  • The title compound in (C₂₀H₂₆N₂OS) adopts a planar thiourea core, with crystal packing driven by hydrogen bonding and van der Waals interactions .

Data Tables

Table 1: Activity Comparison of Thiourea and Urea Analogues

Compound Type Substituent R₁ Substituent R₂ Activity (%) Reference
Urea analogue (13b) Phenyl - 76.3
Thiourea analogue (14e) Phenyl - 49.7
Urea analogue (13d) p-Tolyl - 20.1
Thiourea analogue (14f) p-Tolyl - 19.2

Table 2: Physicochemical Properties of Selected Thioureas

Compound Name Molecular Formula Crystal System Key Interactions Application Reference
1-Benzoyl-3,3-bis(2-methylpropyl)thiourea C₁₆H₂₄N₂OS Triclinic (P1) N–H···S, C–H···O Structural studies
3-[2-Hydroxy-3-(2,4,6-trimethylphenyl)-propyl]-3-methyl-1-phenylthiourea C₂₀H₂₆N₂OS - Planar thiourea core Anti-amoebic activity

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